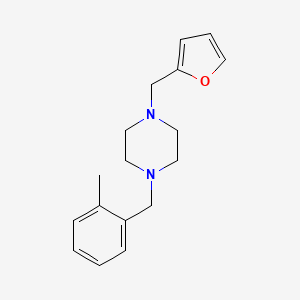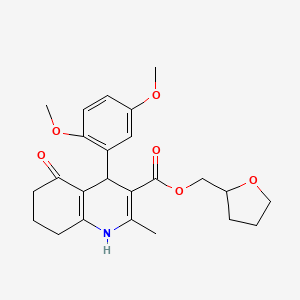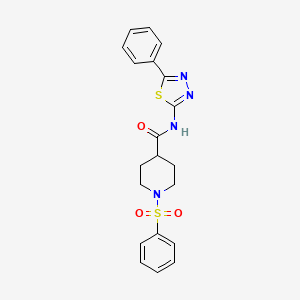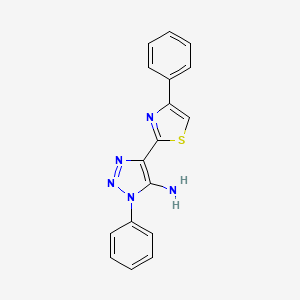![molecular formula C19H20Cl2O3 B5236938 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It is classified as a COX-2 inhibitor, which means that it selectively inhibits the cyclooxygenase-2 enzyme that is responsible for the production of inflammatory prostaglandins. In
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Diclofenac has also been used in veterinary medicine for the treatment of pain and inflammation in animals.
作用機序
Diclofenac works by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By reducing the production of these prostaglandins, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene reduces inflammation, pain, and fever. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Diclofenac has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
実験室実験の利点と制限
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been extensively studied, and its effects are well-documented. However, there are also limitations to the use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene in lab experiments. For example, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have variable effects on different cell types, which may limit its usefulness in certain experiments. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene. One area of research is the development of novel formulations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, further research is needed to fully understand the mechanisms underlying 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's anti-inflammatory effects, as well as its off-target effects. Finally, research is needed to determine the optimal dosages and durations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene treatment for various conditions.
合成法
Diclofenac can be synthesized through various methods, including the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 3-chloro-1,2-epoxypropane. Both methods result in the formation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene as a white crystalline powder.
特性
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-17(18(13-14)22-2)23-11-5-12-24-19-15(20)7-4-8-16(19)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFFWBGRWFNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)


![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)


![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)

![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)